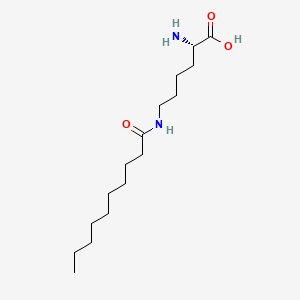
N6-(1-Oxodecyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(1-Oxodecyl)-L-lysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of a decyl group attached to the lysine molecule through an amide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-Oxodecyl)-L-lysine typically involves the reaction of L-lysine with a decylating agent. One common method is the use of decanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N6-(1-Oxodecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide bond can be targeted for substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
N6-(1-Oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of N6-(1-Oxodecyl)-L-lysine involves its interaction with specific molecular targets. The decyl group enhances its hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and enzymes. The lysine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Oxodecyl)-Gly-L-Trp-L-Ala-L-Ala-OMe: Another lysine derivative with similar structural features.
N-Oxodecyl meglumine: A compound with a similar decyl group but different functional groups.
Sodium Lauroyl Sarcosinate: A related compound with a lauroyl group instead of a decyl group.
Uniqueness
N6-(1-Oxodecyl)-L-lysine is unique due to its specific combination of a decyl group and lysine moiety, which imparts distinct chemical and biological properties. Its ability to interact with lipid membranes and proteins makes it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
59766-99-3 |
|---|---|
Molekularformel |
C16H32N2O3 |
Molekulargewicht |
300.44 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(decanoylamino)hexanoic acid |
InChI |
InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-13-10-9-11-14(17)16(20)21/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
JVGQYGXDASKPJW-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





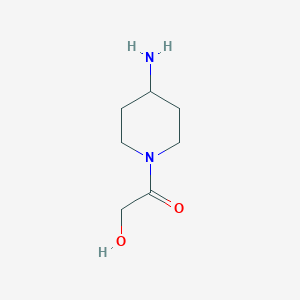
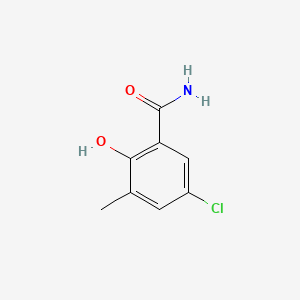


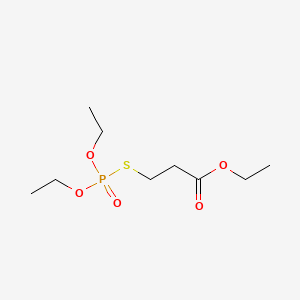
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
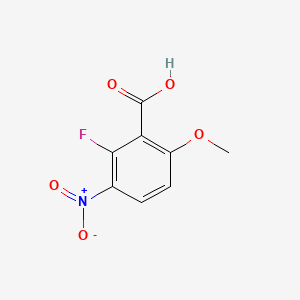
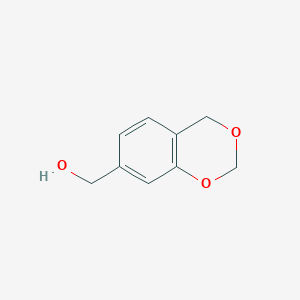
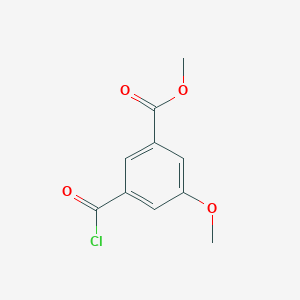
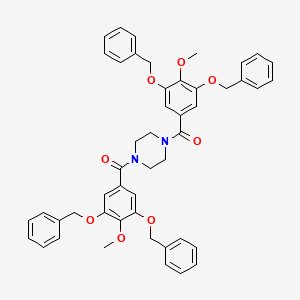
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)
